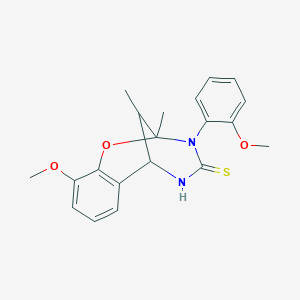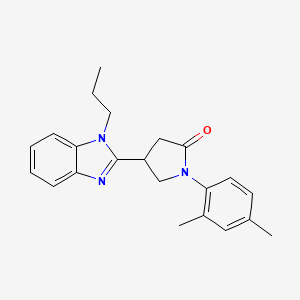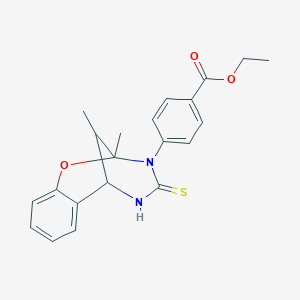![molecular formula C18H19N3O2S B11425801 4-[(3,4-Dimethylphenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione](/img/structure/B11425801.png)
4-[(3,4-Dimethylphenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound has potential applications in various fields due to its unique structure.
4-[(3,4-Dimethylphenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione: is a chemical compound with a complex structure. Let’s break it down:
Preparation Methods
- One reported synthetic procedure involves the reaction of 4-hydroxy-6-methylpyran-2-one, 3,4-dimethylbenzaldehyde, ethyl cyanacetate, and 4-(dimethylamino)pyridine in ethanol .
- Industrial production methods may vary, but the key steps involve assembling the quinazoline core and introducing the dimethoxy and amino groups.
Chemical Reactions Analysis
- Common reagents include palladium catalysts for cross-coupling reactions (such as Suzuki–Miyaura coupling) with boron reagents .
- Major products depend on the specific reactions and conditions applied.
Oxidation: and reactions are relevant due to the presence of sulfur (thione) and nitrogen (amino) atoms.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate. The amino group could interact with biological targets.
Materials Science: Explore its use in organic electronics or as a building block for functional materials.
Biological Studies: Assess its effects on cellular pathways.
Industry: Consider applications in dyes, pigments, or other specialty chemicals.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific receptors or enzymes due to its structural features.
- Further research is needed to elucidate the precise molecular targets and pathways.
Comparison with Similar Compounds
- Similar compounds may include other quinazolines, thiones, and amino-substituted molecules.
- Highlighting its uniqueness requires a detailed comparison with specific analogs.
Remember that this compound’s potential lies in its diverse applications, and ongoing research will continue to uncover its properties and uses
Properties
Molecular Formula |
C18H19N3O2S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-(3,4-dimethylanilino)-6,7-dimethoxy-1H-quinazoline-2-thione |
InChI |
InChI=1S/C18H19N3O2S/c1-10-5-6-12(7-11(10)2)19-17-13-8-15(22-3)16(23-4)9-14(13)20-18(24)21-17/h5-9H,1-4H3,(H2,19,20,21,24) |
InChI Key |
ZOIMFIZZMJZRTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=S)NC3=CC(=C(C=C32)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-fluorophenyl)methyl]-2,4-dioxo-3-phenylquinazoline-7-carboxamide](/img/structure/B11425719.png)


![N-(4-bromophenyl)-2-[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B11425733.png)
![N-(4-bromophenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B11425742.png)
![6,7-Dimethoxy-4-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B11425746.png)
![2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B11425766.png)
![3-benzyl-8-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11425768.png)

![(2E)-2-(4-ethylbenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11425772.png)
![N-(3-chloro-4-methylphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11425776.png)
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-methylquinoxalin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B11425783.png)
![2-[[6-[2-(3,4-Dimethoxyphenyl)ethylcarbamoyl]-1,2,3,4-tetrahydroacridin-9-yl]sulfanyl]acetic acid](/img/structure/B11425784.png)
![N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(2-thien-2-ylethyl)imidazolidin-4-yl]acetamide](/img/structure/B11425791.png)
